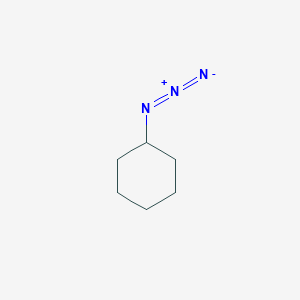

Azidocyclohexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bioconjugation and Click Chemistry

The azido group readily participates in a type of chemical reaction known as "click chemistry." This powerful tool allows researchers to efficiently and selectively link Cyclohexane, azido-, to other biomolecules, such as proteins, antibodies, and drugs. This ability finds applications in various areas of biological research, including:

- Drug delivery: Attaching Cyclohexane, azido-, to drug molecules can improve their targeting specificity and delivery to desired locations within the body [].

- Bioimaging: Linking Cyclohexane, azido-, to imaging probes enables researchers to visualize specific biological processes and structures within cells and tissues [].

- Biosensing: Utilizing the click chemistry between Cyclohexane, azido-, and other molecules allows for the development of highly sensitive biosensors for detecting various biological targets [].

Organic Synthesis

Cyclohexane, azido-, serves as a valuable building block in organic synthesis due to its unique reactivity profile. The presence of the azido group allows for various transformations, including:

- Staudinger reduction: This reaction converts the azido group to a primary amine group, enabling the introduction of diverse functionalities into the molecule.

- Cycloadditions: The azido group readily participates in cycloaddition reactions, leading to the formation of complex ring structures [].

- Photochemistry: Cyclohexane, azido-, exhibits photosensitive properties, allowing researchers to control its reactivity using light [].

Azidocyclohexane is an organic compound characterized by the presence of an azide functional group (-N₃) attached to a cyclohexane ring. Its molecular formula is C₆H₁₁N₃, and it is known for its potential applications in organic synthesis and materials science. The azide group is notable for its reactivity, particularly in click chemistry and as a precursor for various nitrogen-containing compounds.

Cyclohexane, azido- is a potentially hazardous compound due to the presence of the azide group. Here are some safety concerns:

- Toxicity: Data on specific toxicity is limited, but organic azides can be toxic upon inhalation, ingestion, or skin contact.

- Explosivity: Azidocyclohexane is thermally unstable and can decompose explosively upon heating, shock, or exposure to light.

- Flammability: Flammable liquid, the exact flash point data is not readily available.

- Nucleophilic Substitution: The azide group can be substituted by various nucleophiles, leading to the formation of amines or other derivatives.

- Click Chemistry: Azidocyclohexane can undergo cycloaddition reactions with alkynes in the presence of copper catalysts, forming 1,2,3-triazoles.

- Reduction: The azide group can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Azidocyclohexane can be synthesized through several methods:

- From Cyclohexanol: Cyclohexanol can be converted to azidocyclohexane via a two-step process involving the formation of cyclohexyl bromide followed by nucleophilic substitution with sodium azide.

- Direct Azidation: Cyclohexene can be reacted with sodium azide in the presence of a suitable solvent and catalyst to directly form azidocyclohexane.

- Using Azides: Cyclohexyl halides can react with sodium azide under appropriate conditions to yield azidocyclohexane.

Azidocyclohexane has several applications in organic chemistry and materials science:

- Precursor for Synthesis: It serves as a precursor for synthesizing various nitrogen-containing compounds.

- Click Chemistry: Utilized in click chemistry protocols for creating complex molecular architectures.

- Polymer Science: Azidocyclohexane derivatives are explored for their potential use in creating functional polymers.

Azidocyclohexane shares structural similarities with other nitrogen-containing compounds. Here are some comparisons:

| Compound | Structure | Unique Features |

|---|---|---|

| Cyclohexyl Azide | C₆H₁₁N₃ | Directly derived from cyclohexyl halides |

| Benzyl Azide | C₇H₈N₃ | Contains a benzyl group; more stable |

| Propyl Azide | C₄H₉N₃ | Smaller alkyl chain; different reactivity |

| Azidoacetophenone | C₈H₈N₃O | Contains a carbonyl; used in drug design |

Azidocyclohexane's unique feature lies in its cycloalkane structure, which influences its physical properties and reactivity compared to linear or aromatic azides.